Acetylcorynoline
Overview
Description
Acetylcorynoline is a bio-active isolate derived from the plant Corydalis ambigua. It is known for its anti-inflammatory properties and has been studied for its potential therapeutic applications. The compound has a complex structure, characterized by a benzodioxolo phenanthridine skeleton with an acetate group attached.
Mechanism of Action
Target of Action
Acetylcorynoline is a bio-active isolate of Corydalis ambigua . It primarily targets the maturation of bone marrow-derived dendritic cells in mice . Dendritic cells play a crucial role in the immune system, acting as messengers between the innate and adaptive immune systems.
Mode of Action
It has been found to inhibit the maturation of bone marrow-derived dendritic cells in mice . This suggests that this compound may interact with these cells, leading to changes in their development and function.
Biochemical Pathways
This compound has been shown to induce apoptosis and G2/M phase arrest through the c-Myc signaling pathway in colon cancer cells . The c-Myc pathway is a critical regulator of cell growth and proliferation. By affecting this pathway, this compound can influence the growth and survival of cancer cells .
Pharmacokinetics
A study on the pharmacokinetics of multiple constituents of shuanghua baihe tablets, which include this compound, found that gender had a significant effect on the pharmacokinetics of the active alkaloids except for this compound . More research is needed to fully understand the ADME properties of this compound and their impact on its bioavailability.
Result of Action
The primary result of this compound’s action is the inhibition of the maturation of bone marrow-derived dendritic cells in mice . This can potentially modulate the immune response. In addition, this compound has been found to induce apoptosis and cell cycle arrest in colon cancer cells , suggesting potential anti-cancer effects.
Biochemical Analysis
Biochemical Properties
Acetylcorynoline has been found to interact with various biomolecules, significantly inhibiting the secretion of tumor necrosis factor-α, interleukin-6, and interleukin-12p70 by lipopolysaccharide-stimulated Dendritic cells (DCs) . This suggests that this compound plays a role in biochemical reactions related to inflammation and immune response .
Cellular Effects
This compound has been shown to inhibit cell viability and proliferation . It induces apoptosis and cell cycle arrest by inhibiting cell growth . This suggests that this compound can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves the regulation of the c-Myc signaling pathway . This compound reduces the protein expression of oncogenic genes, decreases c-Myc half-life, and rapidly inhibits the serum stimulation response . This indicates that this compound exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
Acetylcorynoline can be synthesized through various chemical reactions involving the precursor Corynoline. The synthetic route typically involves acetylation reactions where an acetyl group is introduced to the Corynoline molecule. The reaction conditions often include the use of acetic anhydride as the acetylating agent and a base such as pyridine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound involves extraction from the Corydalis bungeana plant. The process includes several steps such as solvent extraction, purification, and crystallization to obtain the compound in its pure form. The extraction process is optimized to ensure high yield and purity of this compound.
Chemical Reactions Analysis
Types of Reactions
Acetylcorynoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in this compound.
Substitution: The acetate group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or alcohols.
Major Products Formed
Scientific Research Applications
Chemistry: Used as a precursor for synthesizing other bio-active compounds.
Biology: Studied for its effects on cellular processes and signaling pathways.
Medicine: Investigated for its anti-inflammatory, anti-cancer, and neuroprotective properties. .
Industry: Utilized in the development of pharmaceuticals and therapeutic agents.
Comparison with Similar Compounds
Acetylcorynoline is compared with other similar compounds such as Corynoline, 12-Hydroxycorynoline, and Protopine. These compounds share a similar benzodioxolo phenanthridine skeleton but differ in their functional groups and biological activities . This compound is unique due to its specific acetyl group, which contributes to its distinct anti-inflammatory and anti-cancer properties.
List of Similar Compounds
- Corynoline
- 12-Hydroxycorynoline
- Protopine
This compound stands out for its potent immunosuppressive and anti-cancer effects, making it a valuable compound for further research and development in therapeutic applications.
Properties
IUPAC Name |
[(1R,12S,13R)-13,24-dimethyl-5,7,18,20-tetraoxa-24-azahexacyclo[11.11.0.02,10.04,8.014,22.017,21]tetracosa-2,4(8),9,14(22),15,17(21)-hexaen-12-yl] acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23NO6/c1-12(25)30-20-7-13-6-18-19(28-10-27-18)8-14(13)22-23(20,2)16-4-5-17-21(29-11-26-17)15(16)9-24(22)3/h4-6,8,20,22H,7,9-11H2,1-3H3/t20-,22+,23-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUHCFWFODBLSAP-WWNPGLIZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1CC2=CC3=C(C=C2C4C1(C5=C(CN4C)C6=C(C=C5)OCO6)C)OCO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@H]1CC2=CC3=C(C=C2[C@@H]4[C@]1(C5=C(CN4C)C6=C(C=C5)OCO6)C)OCO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23NO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70172127 | |
Record name | Corynoline, acetate (ester) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70172127 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
409.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18797-80-3 | |
Record name | Acetylcorynoline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=18797-80-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Acetylcorynoline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018797803 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Corynoline, acetate (ester) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70172127 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 18797-80-3 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ACETYLCORYNOLINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6ZFQ6Y9RZD | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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